molecular formula C7H11NO2 B2982885 2-Azabicyclo[2.2.1]heptane-6-carboxylic acid CAS No. 1458185-72-2

2-Azabicyclo[2.2.1]heptane-6-carboxylic acid

Cat. No.: B2982885
CAS No.: 1458185-72-2
M. Wt: 141.17
InChI Key: DKSNSVVXHYJPHG-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptane-6-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.1]heptane-6-carboxylic acid typically involves the use of cyclopentenes as starting materials. A palladium-catalyzed 1,2-aminoacyloxylation reaction is one of the methods used to synthesize oxygenated derivatives of this compound . The reaction proceeds efficiently with a broad array of substrates, allowing for the creation of a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptane-6-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for oxidation reactions and various reducing agents for reduction reactions . The conditions for these reactions vary depending on the desired outcome but often involve specific temperature and pH ranges to optimize the reaction efficiency .

Major Products Formed

Scientific Research Applications

2-Azabicyclo[2.2.1]heptane-6-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex bicyclic structures.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Azabicyclo[2.2.1]heptane-6-carboxylic acid include:

Uniqueness

What sets this compound apart from its similar compounds is its specific substitution pattern and the resulting chemical properties. These unique features make it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)5-1-4-2-6(5)8-3-4/h4-6,8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSNSVVXHYJPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C(=O)O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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